N-(2-Methoxyphenyl)-2-sulfanylacetamide
Description
N-(2-Methoxyphenyl)-2-sulfanylacetamide is an acetamide derivative featuring a 2-methoxyphenyl group attached to the nitrogen atom and a sulfanyl (thiol, -SH) group at the β-position of the acetamide chain. The methoxy group (-OCH₃) is electron-donating, enhancing solubility and influencing metabolic stability, while the sulfanyl group may participate in redox reactions or act as a nucleophile in biochemical interactions .
Properties
CAS No. |
17223-67-5 |
|---|---|
Molecular Formula |
C9H11NO2S |
Molecular Weight |
197.26 g/mol |
IUPAC Name |
N-(2-methoxyphenyl)-2-sulfanylacetamide |
InChI |
InChI=1S/C9H11NO2S/c1-12-8-5-3-2-4-7(8)10-9(11)6-13/h2-5,13H,6H2,1H3,(H,10,11) |
InChI Key |
ZKOQGXVQKHYAKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CS |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Methoxyphenyl)-2-sulfanylacetamide typically involves the reaction of 2-methoxyaniline with chloroacetyl chloride to form N-(2-methoxyphenyl)-2-chloroacetamide. This intermediate is then treated with a thiol reagent, such as thiourea, to yield the desired product. The reaction conditions often include the use of solvents like dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of continuous flow reactors, can enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions: N-(2-Methoxyphenyl)-2-sulfanylacetamide undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of strong bases or acids to facilitate the reaction.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(2-Methoxyphenyl)-2-sulfanylacetamide involves its interaction with specific molecular targets. The sulfanyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity. The methoxyphenyl group may interact with hydrophobic pockets in proteins, enhancing binding affinity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
N-(3-Methylphenyl)-2-sulfanylacetamide
- Structural Difference : The methoxy group in the target compound is replaced with a methyl (-CH₃) group at the meta position.
- Impact: The methyl group is less polar than methoxy, reducing solubility in aqueous environments.
N-(4-Ethylphenyl)-2-sulfanylacetamide
- Structural Difference : An ethyl (-CH₂CH₃) group replaces the methoxy at the para position.
- Impact : The larger ethyl group increases steric hindrance, which could reduce binding affinity to target proteins. The para substitution may also shift electronic effects compared to the ortho-methoxy group in the target compound .
Variations in the Sulfur-Containing Moiety
N-(2-Methoxyphenyl)-2-(4-piperidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 39)
- Structural Difference : The sulfanyl group is replaced with a sulfonyl (-SO₂-) group linked to a quinazoline-piperidine heterocycle.
- Impact : The sulfonyl group enhances electronegativity and hydrogen-bonding capacity, improving interaction with enzyme active sites. The quinazoline moiety contributes to π-π stacking and intercalation, explaining its superior anticancer activity (IC₅₀ < 10 µM against HCT-1 and MCF-7 cell lines) compared to the simpler sulfanyl derivative .
2-{[5-(Furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide
- Structural Difference : The sulfanyl group is part of a 1,3,4-oxadiazole ring fused with a furan.
- Impact : The oxadiazole ring increases metabolic stability and introduces additional hydrogen-bond acceptors (N and O atoms), enhancing target selectivity. This compound’s furan moiety may improve bioavailability via lipophilic interactions .
Complex Heterocyclic Derivatives
N-(2-Methoxy-5-methylphenyl)-2-{[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Structural Difference: A thieno[3,2-d]pyrimidinone ring replaces the simple sulfanyl group.
- Impact: The extended conjugated system enhances planarity and intercalation into DNA or enzyme pockets.
Anticancer Activity
- Target Compound: Limited direct data, but simpler sulfanyl derivatives generally show moderate activity (IC₅₀ ~ 20–50 µM).
- Compound 39 : Exhibits IC₅₀ < 10 µM due to sulfonyl-quinazoline synergy, highlighting the importance of sulfonyl-heterocycle hybrids in enhancing potency .
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